molecular formula C26H27N3O4 B11020627 Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate

Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate

Cat. No.: B11020627
M. Wt: 445.5 g/mol
InChI Key: OTFJMEARBNXNJZ-XEGCMXMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate is a complex organic compound with a unique structure that includes a pyrazino[1,2-B]beta-carboline core

Preparation Methods

The synthesis of Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazino[1,2-B]beta-carboline core, followed by the introduction of the isobutyl group and the benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with specific proteins and enzymes. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate can be compared to other similar compounds, such as (4R,12AS)-N-(2,4-difluorobenzyl)-7-benzyloxy-4-methyl-6,8-dioxo-3,4,6,8,12,12A-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-B][1,3]oxazine-9-carboxamide. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 4-[(8S)-6-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-2-yl]benzoate

InChI

InChI=1S/C26H27N3O4/c1-15(2)13-28-14-22(30)29-21(25(28)31)12-19-18-6-4-5-7-20(18)27-23(19)24(29)16-8-10-17(11-9-16)26(32)33-3/h4-11,15,21,24,27H,12-14H2,1-3H3/t21-,24?/m0/s1

InChI Key

OTFJMEARBNXNJZ-XEGCMXMBSA-N

Isomeric SMILES

CC(C)CN1CC(=O)N2[C@H](C1=O)CC3=C(C2C4=CC=C(C=C4)C(=O)OC)NC5=CC=CC=C35

Canonical SMILES

CC(C)CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC=C(C=C4)C(=O)OC)NC5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.